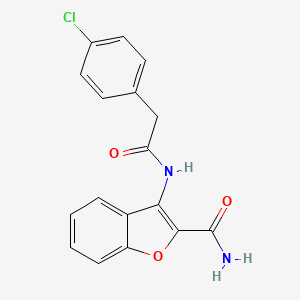

3-(2-(4-Chlorophenyl)acetamido)benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

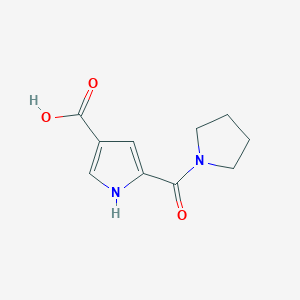

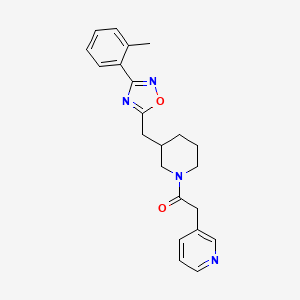

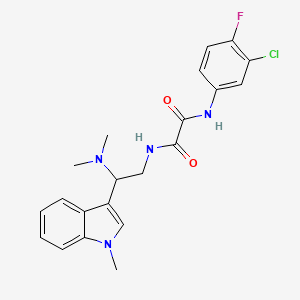

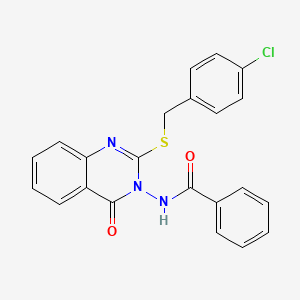

“3-(2-(4-Chlorophenyl)acetamido)benzofuran-2-carboxamide” is a benzofuran derivative . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .

Synthesis Analysis

Benzofuran and its derivatives can be obtained through synthetic reactions . Electrophilic cyclization reaction of o-anisole- and o-thioanisole-substituted ynamides with I2, NBS and NCS gives 3-halogenated 2-amidobenzofurans and 2-amidobenzothiophenes .Molecular Structure Analysis

The chemical structure of benzofuran is composed of fused benzene and furan rings . Benzofuran derivatives are essential compounds that hold vital biological activities to design novel therapies with enhanced efficacy compared to conventional treatments .Chemical Reactions Analysis

Benzofuran derivatives have been used in the treatment of various diseases . A benzene-sulfonamide-based benzofuran derivative was designed and synthesized to inhibit the hypoxia-inducible factor (HIF-1) pathway, which is involved in the carcinogenesis of tumor .Physical and Chemical Properties Analysis

Benzofuran is a heterocyclic compound found naturally in plants and it can also be obtained through synthetic reactions . Multiple physicochemical characteristics and versatile features distinguish benzofuran .Aplicaciones Científicas De Investigación

Synthesis of Benzofuran-2-carboxamides

The compound 3-(2-(4-Chlorophenyl)acetamido)benzofuran-2-carboxamide falls within the category of benzofuran-2-carboxamides. A diversity-oriented synthesis approach has been developed for highly functionalized benzofuran-2-carboxamides, leveraging the Ugi four-component reaction and microwave-assisted reactions. This method offers a collection of N-aryl 2-bromoacetamides, subsequently reacted to provide benzofuran-2-carboxamides in moderate to good yields, hinting at the synthetic accessibility of the compound (Han, Wu, & Dai, 2014).

Chemical Studies and Derivatives

Extensive chemical studies and the synthesis of various derivatives related to benzofuran-2-carboxamide have been documented. These studies involve the synthesis of new compounds, structural determination through spectroscopic analysis, and the exploration of biological activities. However, the specific compound, this compound, may share similar synthesis pathways and chemical properties with these derivatives, providing a basis for understanding its chemical nature and potential applications (Zhang et al., 2018).

Antimicrobial and Antitumor Activities

Some derivatives of benzofuran-2-carboxamide exhibit antimicrobial and antitumor activities. These compounds have been synthesized and characterized, with their biological activities evaluated in vitro. The specific structure-activity relationships and the efficacy of these compounds suggest potential therapeutic applications. This insight might extend to the compound this compound, implying a possible role in biomedical research and drug development (Patel & Shaikh, 2011).

QSAR Studies and Antibacterial Properties

Quantitative structure-activity relationship (QSAR) studies of benzofuran-2-carboxamide derivatives have been conducted to assess their antibacterial properties against various bacterial strains. These studies involve analyzing structural and physicochemical parameters to understand the compounds' bioactivity profiles. This research avenue could be pertinent to the compound , offering insights into its potential antibacterial efficacy (Desai et al., 2008).

Mecanismo De Acción

Benzofuran derivatives demonstrate a wide range of biological and pharmacological activities, including anticancer properties . The reported results confirmed the extraordinary inhibitory potency of such benzofurans against a panel of human cancer cell lines compared with a wide array of reference anticancer drugs .

Direcciones Futuras

Benzofuran and its derivatives have attracted much attention owing to their biological activities and potential applications as drugs . There is a need to collect the latest information in this promising area . This will pave the way for future research, so that its full therapeutic potential can be utilized for the treatment of microbial diseases .

Propiedades

IUPAC Name |

3-[[2-(4-chlorophenyl)acetyl]amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O3/c18-11-7-5-10(6-8-11)9-14(21)20-15-12-3-1-2-4-13(12)23-16(15)17(19)22/h1-8H,9H2,(H2,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBXKWELTNQXUPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine](/img/structure/B2642656.png)

![2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2642661.png)

![7-((2E)-3-phenylprop-2-enyl)-3,9-dimethyl-1-(2-methylprop-2-enyl)-5,7,9-trihyd ro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2642669.png)

![N-(2,4-dimethylphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2642670.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(isopropylthio)benzamide](/img/structure/B2642673.png)

![(E)-4-(Dimethylamino)-N-[2-(2-methylphenoxy)propyl]but-2-enamide](/img/structure/B2642675.png)